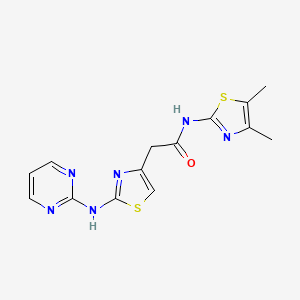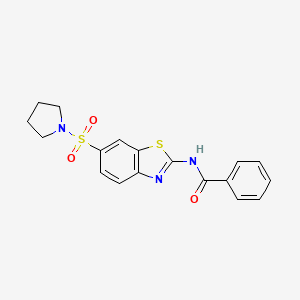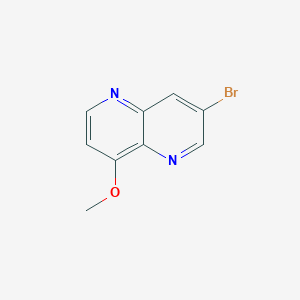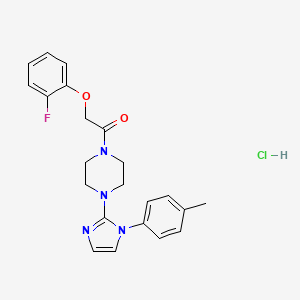![molecular formula C24H18ClFN2O3 B3014590 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate CAS No. 318289-26-8](/img/structure/B3014590.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate," is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a common motif in medicinal chemistry, suggests potential pharmacological properties. The fluorophenoxy and chlorobenzenecarboxylate groups may contribute to the molecule's binding affinity and selectivity towards biological targets.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported using various methods. For instance, a one-pot synthesis approach was used to prepare a methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which involved a reaction between phenyl hydrazine and dimethyl acetylene dicarboxylate . Similarly, 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives were synthesized via a multi-step reaction that included the Vilsmeier-Haack reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational methods. For example, the molecular structure and spectroscopic data of a related pyrazole derivative were obtained using DFT calculations, which provided insights into the bond lengths, angles, and intramolecular charge transfer . Another study reported the crystal structure of a pyrazole derivative, revealing the planarity of certain ring systems and the perpendicular orientation of substituent groups . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents attached to the core structure. Schiff bases derived from pyrazole aldehydes have been synthesized and shown to exhibit antimicrobial activity . The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in chemical reactions, such as nucleophilic or electrophilic attacks, which is essential for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The lipophilicity, as indicated by the predicted log D, can influence the compound's bioavailability and metabolic stability . The molecular electrostatic potential, HOMO-LUMO gap, and other quantum chemical parameters provide insights into the electronic properties of the molecule, which are relevant for its reactivity and potential as a lead compound in drug discovery . Additionally, the crystal packing and hydrogen bonding patterns observed in the solid-state structures of related compounds can inform the design of derivatives with improved solubility and stability .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
- Compounds structurally related to [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate, such as various substituted pyrazolines, have been studied for their crystal structures and molecular conformations. These studies reveal insights into the conformational properties of the pyrazole ring and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Chopra, Mohan, Vishalakshi, & Row, 2007).
Antibacterial Activity
- Related compounds, like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and shown to exhibit significant antibacterial activity. This indicates potential applications of this compound in the development of new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthesis and Structural Characterization
- Studies on the synthesis and structural characterization of closely related compounds, such as isostructural thiazoles, provide insights into the synthetic pathways that could be applicable for this compound. These studies are important for understanding the chemical properties and potential applications of the compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential in Cancer Treatment
- Compounds with structural similarities to this compound have been studied as inhibitors of Aurora kinase, indicating potential applications in cancer treatment. These findings highlight the possibility of this compound being used in oncology research (ヘンリー,ジェームズ, 2006).
In Vitro Antimicrobial Activity
- Related compounds have been synthesized and evaluated for their in vitro antimicrobial activity. This suggests potential research applications of this compound in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Crystal Structure Determination
- The determination of crystal structures of similar compounds provides valuable insights into the molecular arrangement, which is key for understanding the physical and chemical properties of this compound. Such studies are fundamental in the development of new materials or drugs (Bonacorso et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-28-23(31-18-13-11-17(26)12-14-18)20(22(27-28)16-7-3-2-4-8-16)15-30-24(29)19-9-5-6-10-21(19)25/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKIPMLKLGYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

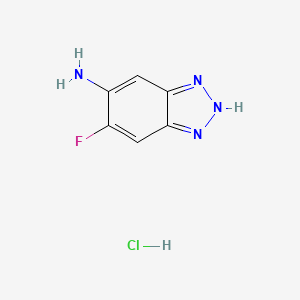
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)
![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
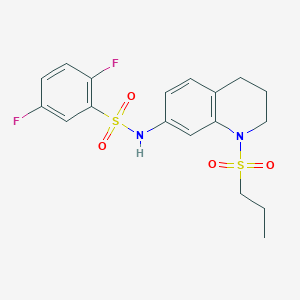
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)
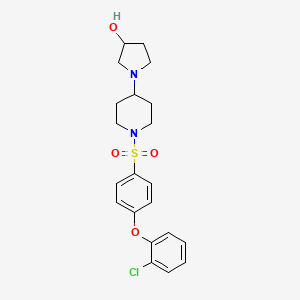
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)
